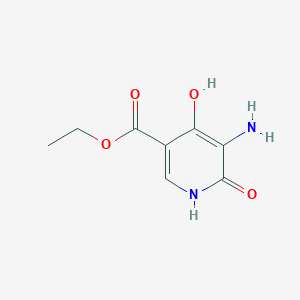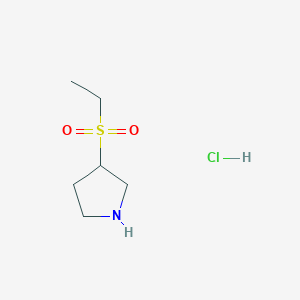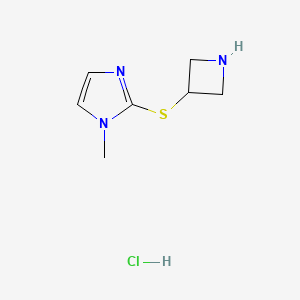
3-Amino-2-(naphthalen-1-yl)propanoic acid
Übersicht
Beschreibung
3-Amino-2-(naphthalen-1-yl)propanoic acid is an alanine derivative . It’s a type of amino acid derivative that has been commercially used as ergogenic supplements .
Molecular Structure Analysis
The molecular formula of 3-Amino-2-(naphthalen-1-yl)propanoic acid is C13H13NO2 . The InChI code is 1S/C13H13NO2/c14-12(8-13(15)16)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12H,8,14H2,(H,15,16)/t12-/m0/s1 .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Amino-2-(naphthalen-1-yl)propanoic acid include a molecular weight of 215.25 . The compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
Fluorescent Derivatisation in Biological Assays
3-(Naphthalen-1-ylamino)propanoic acid has been utilized as a fluorescent derivatizing reagent for amino acids. Its derivatives exhibit strong fluorescence, making it useful in biological assays. Specifically, it enables the creation of blue benzo[a]phenoxazinium conjugates with strong fluorescence in ethanol and water at physiological pH, which is advantageous for biological applications (Frade et al., 2007).
Photophysical Studies in Biological Systems
The compound has been involved in photophysical studies of biological probes, such as acrylodan, ANS, and prodan, in various solvents. These studies are significant for understanding the properties governing their maximum emission, which is crucial for peptide and protein studies (Moreno Cerezo et al., 2001).
Acid-Base Behaviour in Non-Aqueous Media
Investigations into the acid-base behavior of related compounds, such as substituted 2-amino-3-cyanofurans and their Schiff bases with 2-hydroxy-1-naphthaldehyde, offer insights into the electron-withdrawing effects of the cyano group. This research helps understand the acidity of different rings in non-aqueous media (Gündüz et al., 1986).
Manufacture of Tachykinin Receptor Antagonists
3-Cyano-1-naphthalenecarboxylic acid, a related compound, is an intermediate in the manufacture of tachykinin receptor antagonists. The development of new synthesis routes for this cyano acid is crucial for large-scale production (Ashworth et al., 2003).
Genetically Encoded Fluorescent Amino Acid
Dansylalanine, an environmentally sensitive fluorophore closely related to 3-Amino-2-(naphthalen-1-yl)propanoic acid, has been genetically encoded for selective incorporation into proteins. This aids in studying protein structure, dynamics, and interactions (Summerer et al., 2006).
Synthesis of Blue-Light-Emitting Materials
Research into the synthesis of naphthylamine-derived aromatic dicarboxylic acids, which are closely related to the compound , has led to the development of materials with applications in blue-light-emitting domains (Liou et al., 2006).
Colorimetric Sensing of Fluoride Anions
N-(Cyano(naphthalen-1-yl)methyl)benzamide derivatives, related to the compound, have been synthesized for colorimetric sensing of fluoride anions, showcasing a drastic color transition useful for naked-eye detection in solutions (Younes et al., 2020).
Wastewater Treatment in Chemical Industries
1-Amino-8-naphthol-3,6-disulfonic acid (H-acid), a structurally related compound, is used in the synthesis of dyes and its wastewater treatment has been studied for environmental management (Zhu et al., 1996).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-amino-2-naphthalen-1-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c14-8-12(13(15)16)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12H,8,14H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWJNCOMXRFGWCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2-(naphthalen-1-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1H-Pyrrolo[3,2-B]pyridin-3-YL)methanamine](/img/structure/B1447465.png)

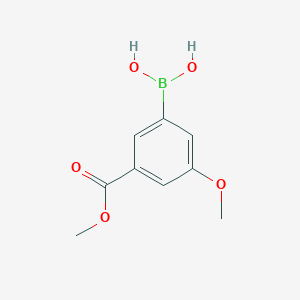
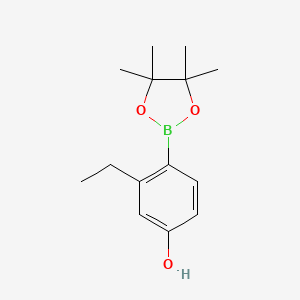

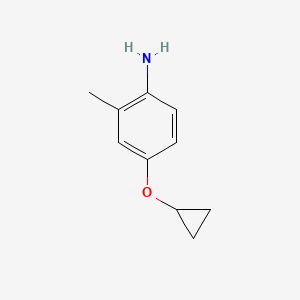
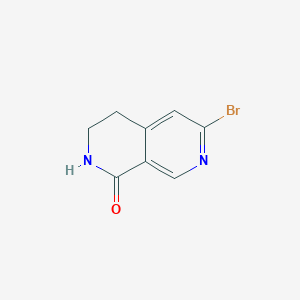
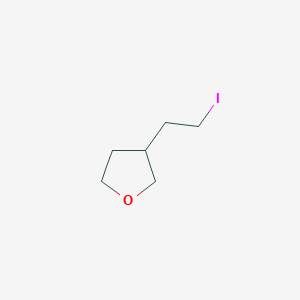
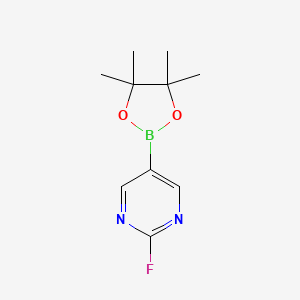

![[1-(Pyrrolidin-2-ylmethyl)pyrrolidin-2-yl]methanol](/img/structure/B1447483.png)
